グリソキセピド

概要

説明

グリソキセピドは、スルホニル尿素系に属する経口糖尿病薬です。 これは第2世代のスルホニル尿素であり、第1世代のスルホニル尿素と比較して、より高い効力とより長い作用時間を持っています 。 グリソキセピドは、主に2型糖尿病の治療に使用され、膵臓からのインスリンの分泌を促進することにより、血糖値の制御に役立ちます .

2. 製法

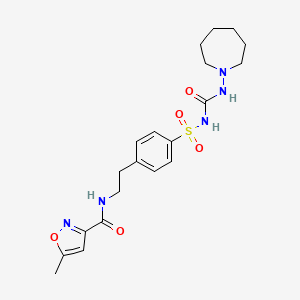

合成経路と反応条件: グリソキセピドの合成には、いくつかの段階が含まれます。このプロセスは、5-メチルイソキサゾール-3-カルボン酸の形成から始まり、続いて4-(2-アミノエチル)ベンゼンスルホンアミドと反応させて、5-メチル-N-[2-(4-スルファモイルフェニル)エチル]-1,2-オキサゾール-3-カルボキサミドを形成します。 この中間体は、次にクロロギ酸メチルで処理され、続いて1-アミノアゼパンが添加されて、グリソキセピドの合成が完了します .

工業的生産方法: グリソキセピドの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、反応条件(温度、圧力、pHなど)を注意深く制御することが含まれ、最終生成物の高収率と高純度を確保します。 液体クロマトグラフィーや質量分析などの高度な技術を使用すると、反応の進行と製品の品質を監視するのに役立ちます .

科学的研究の応用

Glisoxepide has several scientific research applications, including:

Chemistry: It is used as a model compound for studying the reactivity of sulfonylureas and their derivatives.

Biology: Glisoxepide is used in research to understand the mechanisms of insulin release and the role of sulfonylureas in diabetes management.

Medicine: It is studied for its potential use in combination therapies for diabetes and other metabolic disorders.

作用機序

グリソキセピドは、非選択的なカリウムアデノシン三リン酸チャネル遮断薬として機能します。膵臓のβ細胞のアデノシン三リン酸感受性カリウムチャネルを閉鎖することにより、インスリン分泌を促進します。この阻害により、膜の電気的ポテンシャルがより正になり、電圧依存性カルシウムチャネルが開きます。 細胞内カルシウムレベルの上昇により、インスリン顆粒が細胞膜と融合する頻度が高くなり、インスリンの分泌量が増加します .

生化学分析

Biochemical Properties

Glisoxepide is a sulfonylurea agent that stimulates beta cells of the islet of Langerhans in the pancreas to release insulin . It also enhances peripheral insulin sensitivity . Glisoxepide interacts with ATP-sensitive K(+) (K(ATP)) channels (Kir6.2/SUR1 complex, KATP channels) in pancreatic beta-cells .

Cellular Effects

Glisoxepide has a significant impact on various types of cells and cellular processes. It influences cell function by augmenting the secretion of insulin from pancreatic beta-cells . Glisoxepide also inhibits the uptake of bile acids into isolated rat hepatocytes .

Molecular Mechanism

Glisoxepide functions as a non-selective K(ATP) channel blocker . It stimulates insulin secretion by closing the ATP-sensitive K(+) (K(ATP)) channels (Kir6.2/SUR1 complex, KATP channels) in pancreatic beta-cells . This inhibits a tonic, hyperpolarizing efflux of potassium, causing the electric potential over the membrane to become more positive . This depolarization opens voltage-gated Ca2+ channels, leading to increased fusion of insulin granulae with the cell membrane, and therefore increased secretion of (pro)insulin .

Metabolic Pathways

Glisoxepide is involved in the metabolic pathway related to insulin secretion . It acts via augmentation of secretion of insulin from pancreatic beta-cells

Transport and Distribution

Glisoxepide is transported via the transport system for the unconjugated bile acid cholate . Its uptake could be further inhibited by blockers of the hepatocellular monocarboxylate transporter, by the loop diuretic bumetanide, by 4,4’-diisothiocyano-2,2’-stilbenedisulfonate (DIDS) and by sulphate .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of glisoxepide involves several steps. The process begins with the formation of 5-methylisoxazole-3-carboxylic acid, which is then reacted with 4-(2-aminoethyl)benzenesulfonamide to form 5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide. This intermediate is then treated with methyl chloroformate, followed by the addition of 1-aminoazepane to complete the synthesis of glisoxepide .

Industrial Production Methods: Industrial production of glisoxepide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product. The use of advanced techniques like liquid chromatography and mass spectrometry helps in monitoring the reaction progress and product quality .

化学反応の分析

反応の種類: グリソキセピドは、酸化、還元、置換など、さまざまな化学反応を起こします。これらの反応は、体からの代謝と排泄に不可欠です。

一般的な試薬と条件:

酸化: グリソキセピドは、酸性または塩基性条件下で、過酸化水素または過マンガン酸カリウムなどの試薬を使用して酸化できます。

還元: グリソキセピドの還元は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用して達成できます。

置換: グリソキセピドを含む置換反応は、通常、スルホニル尿素部分で起こり、アミンやチオールなどの求核剤がスルホニル基を置き換えることができます。

生成される主な生成物: これらの反応から生成される主な生成物には、体から排泄されるさまざまな代謝物が含まれます。 これらの代謝物は、通常、親化合物よりも活性は低く、水溶性が高いため、排泄が促進されます .

4. 科学研究への応用

グリソキセピドは、以下を含むいくつかの科学研究への応用があります。

化学: スルホニル尿素とその誘導体の反応性を研究するためのモデル化合物として使用されます。

生物学: グリソキセピドは、インスリン分泌のメカニズムと、糖尿病管理におけるスルホニル尿素の役割を理解するために、研究で使用されています。

医学: 糖尿病やその他の代謝性疾患の併用療法における潜在的な使用について研究されています。

類似化合物との比較

グリソキセピドは、グリベンクラミド(グリブリド)やグリメピリドなどの他の第2世代スルホニル尿素と類似しています。これは、イソキサゾール環の存在など、他のスルホニル尿素とは異なる独自の構造的特徴を持っています。 この構造的な違いは、その特定の薬物動態的および薬力学的特性に貢献しています .

類似化合物:

グリベンクラミド(グリブリド): 作用機序は似ていますが、構造的特徴が異なる、別の第2世代スルホニル尿素。

グリメピリド: グリソキセピドと比較して、より長い作用時間と異なる副作用プロファイルを有する、第2世代のスルホニル尿素.

特性

IUPAC Name |

N-[2-[4-(azepan-1-ylcarbamoylsulfamoyl)phenyl]ethyl]-5-methyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N5O5S/c1-15-14-18(23-30-15)19(26)21-11-10-16-6-8-17(9-7-16)31(28,29)24-20(27)22-25-12-4-2-3-5-13-25/h6-9,14H,2-5,10-13H2,1H3,(H,21,26)(H2,22,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKUDBRCEOBOWLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NN3CCCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N5O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9023097 | |

| Record name | Glisoxepide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glisoxepide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015406 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.03e-01 g/L | |

| Record name | Glisoxepide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015406 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Glisoxepide is a hypoglycemic sulphonylurea agent. The sulphonylureas are a family of drugs based on a common sulphonylurea core. These drugs act via augmentation of secretion of insulin from pancreatic beta-cells. Sulphonylureas may also cause a reduction in serum glucagon and potentiate the action of insulin at the extrapancreatic tissues. Glisoxepide functions as a non-selective K(ATP) channel blocker. It is thought to stimulate insulin secretion by closing the ATP-sensitive K(+) (K(ATP)) channels (Kir6.2/SUR1 complex, KATP channels) in pancreatic beta-cells. This inhibits a tonic, hyperpolarizing efflux of potassium, thus causing the electric potential over the membrane to become more positive. This depolarization opens voltage-gated Ca2+ channels. The rise in intracellular calcium leads to increased fusion of insulin granulae with the cell membrane, and therefore increased secretion of (pro)insulin. | |

| Record name | Glisoxepide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01289 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

25046-79-1 | |

| Record name | Glisoxepide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25046-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glisoxepide [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025046791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glisoxepide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01289 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Glisoxepide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glisoxepide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.329 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLISOXEPIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7SC0I332I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glisoxepide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015406 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

189 °C | |

| Record name | Glisoxepide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01289 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Glisoxepide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015406 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Glisoxepide?

A1: Glisoxepide, like other sulfonylureas, primarily acts by binding to and blocking ATP-sensitive potassium (KATP) channels on pancreatic beta-cell membranes. [, ] This blockade depolarizes the beta-cells, leading to the opening of voltage-gated calcium channels. The influx of calcium ions triggers the exocytosis of insulin-containing granules, thereby increasing insulin secretion and lowering blood glucose levels. []

Q2: Does Glisoxepide affect insulin secretion in the absence of glucose?

A2: While Glisoxepide can directly stimulate insulin secretion, its effect is significantly enhanced in the presence of glucose. [, , ] This suggests that Glisoxepide amplifies the physiological response of beta-cells to glucose rather than acting as a glucose-independent secretagogue.

Q3: Has Glisoxepide been investigated for uses beyond diabetes treatment?

A3: Recent in silico studies suggest Glisoxepide might have potential as an inhibitor of SARS-CoV-2 endoribonuclease (EndoU), a crucial enzyme for viral replication. [] This opens avenues for exploring its antiviral properties against COVID-19. Additionally, Glisoxepide has shown potential in inhibiting acetolactate synthase (ALS) in skin bacteria, suggesting a possible application in treating bromhidrosis. []

Q4: What is the molecular formula and molecular weight of Glisoxepide?

A4: Glisoxepide has the molecular formula C20H25N3O7S and a molecular weight of 451.5 g/mol.

Q5: Have computational methods been employed to study Glisoxepide?

A5: Yes, in silico studies have utilized molecular docking and molecular dynamics simulations to investigate the interaction of Glisoxepide with potential targets, such as SARS-CoV-2 EndoU and bacterial ALS. [, ] These studies provide insights into the binding modes and affinities of Glisoxepide.

Q6: How do structural modifications of Glisoxepide affect its activity?

A6: While specific SAR studies focusing solely on Glisoxepide are limited within the provided research, general knowledge about sulfonylureas suggests that modifications to the sulfonylurea moiety, the aromatic ring, and the substituents on the urea nitrogen can significantly influence their potency and selectivity for KATP channels. []

Q7: What is known about the absorption and metabolism of Glisoxepide?

A7: Glisoxepide is well-absorbed after oral administration. [] While specific metabolic pathways haven't been extensively studied within the provided literature, sulfonylureas are generally metabolized in the liver, and their metabolites are primarily excreted in urine and bile. []

Q8: How does Glisoxepide's duration of action compare to other sulfonylureas?

A8: Glisoxepide has a relatively long duration of action, allowing for once-daily dosing. [, ] Its precise duration of action may vary depending on factors such as dosage and individual patient characteristics.

Q9: What preclinical models have been used to evaluate Glisoxepide's efficacy?

A9: Glisoxepide's efficacy has been demonstrated in various animal models of diabetes, including dogs and rats. [, , ] These studies have confirmed its ability to lower blood glucose levels and stimulate insulin secretion.

Q10: What is the clinical efficacy of Glisoxepide in treating type 2 diabetes?

A10: Multicenter clinical trials have demonstrated Glisoxepide's efficacy in improving glycemic control in patients with type 2 diabetes. [, , ] These trials have established its efficacy as monotherapy and in combination with other antidiabetic agents.

Q11: What are the known side effects of Glisoxepide?

A11: As with all medications, Glisoxepide can cause side effects, with hypoglycemia being the most common. Other reported side effects include gastrointestinal disturbances and allergic reactions. []

Q12: What analytical methods have been employed to measure Glisoxepide levels?

A12: Radioimmunoassay (RIA) has been used to quantify Glisoxepide concentrations in biological samples. [] High-performance liquid chromatography (HPLC) coupled with various detection methods, such as ultraviolet (UV) detection and mass spectrometry (MS), has also been employed for the analysis of Glisoxepide. [, , ]

Q13: Have these analytical methods been validated for Glisoxepide analysis?

A13: Yes, analytical methods, particularly HPLC-MS/MS, have been validated for Glisoxepide quantification, demonstrating good linearity, precision, and accuracy within a specific concentration range. [, ]

Q14: When was Glisoxepide first introduced as an antidiabetic drug?

A14: Glisoxepide was introduced as a second-generation sulfonylurea in the 1970s. [] It gained popularity as an effective oral antidiabetic agent for managing type 2 diabetes.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。